molecular formula C17H24N4O2 B8797599 tert-Butyl 4-(5-amino-1H-indazol-1-yl)piperidine-1-carboxylate

tert-Butyl 4-(5-amino-1H-indazol-1-yl)piperidine-1-carboxylate

Cat. No. B8797599
M. Wt: 316.4 g/mol
InChI Key: JVVPRYBLBBOMTA-UHFFFAOYSA-N
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Patent
US09108939B2

Procedure details

tert-Butyl 4-(5-nitro-1H-indazol-1-yl)piperidine-1-carboxylate (6.78 mmol, 2.35 g) and 10% palladium on carbon (0.136 mmol, 0.144 g) were combined and stirred in ethanol (50 mL) under 5 bar hydrogen for 1 hour. The reaction mixture was filtered and the filtrate concentrated under vacuum to afford the title compound (2.1 g).
Name
tert-Butyl 4-(5-nitro-1H-indazol-1-yl)piperidine-1-carboxylate
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0.144 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH:13]1[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]1)[N:8]=[CH:7]2)([O-])=O.[H][H]>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH:13]1[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]1)[N:8]=[CH:7]2

Inputs

Step One
Name
tert-Butyl 4-(5-nitro-1H-indazol-1-yl)piperidine-1-carboxylate
Quantity
2.35 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0.144 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=NN(C2=CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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